Propargyl bromide
Overview
Description
Propargyl bromide, also known as 3-bromo-prop-1-yne, is an organic compound with the chemical formula HC≡CCH₂Br. It is a colorless liquid that is a halogenated organic compound consisting of propyne with a bromine substituent on the methyl group. This compound is known for its lachrymatory effect, similar to related compounds, and is widely used as a reagent in organic synthesis .
Preparation Methods
Propargyl bromide can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the treatment of propargyl alcohol with phosphorus tribromide.
Industrial Production Methods: Industrially, this compound is produced using similar methods but on a larger scale, often involving continuous flow reactors to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
Propargyl bromide undergoes various types of chemical reactions:
Substitution Reactions: It acts as an alkylating agent, reacting with dimethylsulfide to form sulfonium salts and with weakly basic amines such as aniline.
Barbier-Type Reactions: Aldehydes react with this compound in a Barbier-type reaction to yield alkynyl alcohols.
Grignard Reactions: At low temperatures, this compound reacts with magnesium to form the Grignard reagent derived from allenyl bromide, which can further react to form complex organic compounds.
Scientific Research Applications
Mechanism of Action
Propargyl bromide exerts its effects primarily through alkylation:
Comparison with Similar Compounds
Propargyl bromide can be compared with other similar compounds:
Propargyl Chloride: Similar to this compound, propargyl chloride is used as an alkylating agent but has different reactivity and handling properties.
Propargyl Alcohol: This compound is a precursor to this compound and is used in various synthetic applications.
Allyl Bromide: While structurally similar, allyl bromide has different reactivity due to the presence of a double bond instead of a triple bond.
This compound’s unique properties, such as its ability to act as an alkylating agent and its versatility in organic synthesis, make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-bromoprop-1-yne | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORCIIVHUBAYBQ-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br | |
Record name | 3-BROMOPROPYNE | |
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DSSTOX Substance ID |
DTXSID3042340 | |
Record name | Propargyl bromide | |
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Molecular Weight |
118.96 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS] | |
Record name | 3-BROMOPROPYNE | |
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Boiling Point |
190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C | |
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Record name | 3-BROMO-1-PROPYNE | |
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Flash Point |
50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup) | |
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Record name | 3-BROMO-1-PROPYNE | |
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Solubility |
Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C | |
Record name | 3-BROMO-1-PROPYNE | |
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Density |
1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C | |
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Vapor Density |
4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1) | |
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Vapor Pressure |
108.0 [mmHg] | |
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Color/Form |
Liquid, Colorless, crystalline | |
CAS No. |
106-96-7 | |
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Record name | 1-Propyne, 3-bromo- | |
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Melting Point |
-77.9 °F (EPA, 1998) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propargyl bromide exert its biocidal effects?
A1: While the exact mechanism of action of this compound is not fully understood, it is believed to act as an alkylating agent. This means it can react with and disrupt vital cellular components like DNA, RNA, and proteins, ultimately leading to the death of the target organism. []
Q2: What types of organisms are effectively controlled by this compound?
A2: Research indicates that this compound effectively controls a range of soilborne pests, including the citrus nematode (Tylenchulus semipenetrans Cobb), the fungus Fusarium oxysporum, and various weed species. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H3Br, and its molecular weight is 118.96 g/mol.
Q4: What are the key spectroscopic features of this compound?
A4: While the provided research papers do not delve into specific spectroscopic data, this compound would exhibit characteristic peaks in infrared (IR) spectroscopy corresponding to the C≡C and C-Br stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the propargylic protons and the terminal alkyne proton.
Q5: Does irrigation impact the behavior of this compound in soil?
A5: Yes, irrigation significantly influences this compound's distribution and degradation in soil. Research has shown that irrigation can reduce volatilization losses but also creates complex movement patterns within the soil profile. []
Q6: Is this compound commonly used as a catalyst?
A6: While this compound itself is not typically employed as a catalyst, it serves as a versatile building block in organic synthesis and can be used in reactions catalyzed by various metals, including palladium, indium, and zinc. [, , , , , , , ]
Q7: Can this compound be used to synthesize complex molecules?
A7: Yes, this compound is a valuable reagent in synthesizing diverse organic compounds, including heterocycles, allenes, homopropargyl alcohols, and fused-ring systems. [, , , , , , ]
Q8: Have computational methods been used to study this compound?
A8: Yes, quantum chemical calculations, particularly density functional theory (DFT), have been employed to study the potential energy surface of this compound and its dissociation pathways, providing insights into its reactivity and photodissociation dynamics. [, ]
Q9: How do structural modifications to this compound affect its reactivity?
A9: While the provided research doesn't extensively explore SAR, it suggests that introducing substituents on the propargyl unit can alter the regioselectivity of its reactions. For instance, trialkylsilyl propargyl bromides can selectively yield either allenic or homopropargylic alcohols depending on the reaction conditions. []
Q10: What factors can impact the stability of this compound?
A10: this compound can be susceptible to degradation under certain conditions. Its degradation rate in soil varies with soil type and organic matter content, highlighting the impact of environmental factors on its stability. [, ]
Q11: Why is there interest in finding alternatives to methyl bromide as a soil fumigant?
A11: Methyl bromide is a potent ozone-depleting substance. Consequently, international agreements have led to its phase-out, driving the search for environmentally friendly alternatives like this compound. [, ]
Q12: What are the environmental concerns associated with this compound?
A12: this compound's volatility raises concerns about its potential for atmospheric release, potentially impacting air quality. While its soil degradation is relatively rapid, further research is needed to fully assess its environmental fate and potential for groundwater contamination. [, , ]
Q13: What are some of the alternatives to this compound being explored as soil fumigants?
A13: Several compounds are being investigated as potential replacements for methyl bromide, including iodomethane, metam sodium, and 1,3-dichloropropene. Each alternative has its own efficacy and environmental profile. [, , ]
Q14: What analytical techniques are employed in studying this compound?
A14: Various analytical methods are crucial in this compound research, including gas chromatography (GC) for quantifying its concentration in environmental samples, mass spectrometry (MS) for identifying its degradation products, and spectroscopic techniques like IR and NMR for structural characterization. [, ]
Q15: How does this compound research intersect with different scientific disciplines?
A15: The study of this compound requires a multidisciplinary approach, drawing upon expertise from organic chemistry, analytical chemistry, environmental science, toxicology, and agricultural science. This collaborative effort is essential to fully understand its properties, applications, and potential risks. []
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